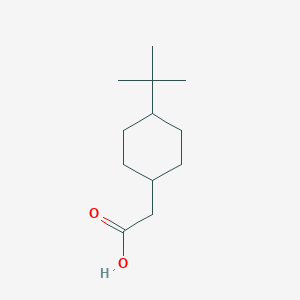

2-(4-tert-butylcyclohexyl)acetic Acid

Vue d'ensemble

Description

“2-(4-tert-butylcyclohexyl)acetic Acid”, also known as “(4-TERT-BUTYLCYCLOHEXYL)ACETIC ACID”, is a chemical compound with the linear formula C12H22O2 . It has a molecular weight of 198.308 . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds involves cyclodimerization reactions and interactions with specific reagents. For instance, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating, leading to racemic cis- and trans-isomeric lactone-acids. Another example involves the efficient labeling of precursor chelating agents for lanthanide ions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, is characterized by the presence of zwitterions and extensive hydrogen bonding. This suggests that the molecular structure of 2-(4-tert-Butylcyclohexyl)acetic Acid would also exhibit specific interactions that could affect its behavior in chemical reactions and applications.

Chemical Reactions Analysis

Chemical reactions involving similar compounds showcase a variety of reactivity patterns. For example, the oxidation of 2,6-Di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid results in multiple oxidation products.

Physical And Chemical Properties Analysis

The physical properties of compounds structurally related to 2-(4-tert-butylcyclohexyl)acetic Acid, such as solubility, melting points, and crystallization behavior, can be inferred from studies on similar molecules. The crystallization of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, with its detailed crystal structure, offers insights into the potential solid-state properties of 2-(4-tert-Butylcyclohexyl)acetic Acid, including its hydrogen bonding network and crystal packing.

Applications De Recherche Scientifique

Fragrance Ingredient in Cosmetics

4-tert-Butylcyclohexyl acetate, a compound closely related to 2-(4-tert-butylcyclohexyl)acetic Acid, has been evaluated as a fragrance ingredient . Its toxicologic and dermatological analysis has been reported . Cis and trans forms of 4-tert-butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps . This suggests that 2-(4-tert-butylcyclohexyl)acetic Acid could potentially have similar applications in the cosmetics industry.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s widely used as a fragrance ingredient in cosmetics including soaps , suggesting that it may interact with olfactory receptors.

Mode of Action

As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell .

Pharmacokinetics

As a fragrance in cosmetic products, it is likely to be absorbed through the skin and mucous membranes, distributed locally, metabolized by cutaneous enzymes, and excreted via sweat and sebum .

Result of Action

The molecular and cellular effects of 2-(4-tert-butylcyclohexyl)acetic Acid are primarily related to its role as a fragrance ingredient . It contributes to the overall scent profile of the product, enhancing the user experience. The compound exists in cis and trans forms, with the trans-isomer having a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 2-(4-tert-butylcyclohexyl)acetic Acid . For instance, the compound’s fragrance profile may be affected by the presence of other fragrances or ingredients in a product .

Propriétés

IUPAC Name |

2-(4-tert-butylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEERPCZVXPLDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234843, DTXSID301347034 | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylcyclohexyl)acetic Acid | |

CAS RN |

28125-18-0, 105906-07-8 | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylcyclohexyl acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the nature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in its crystal form?

A1: In its crystalline form, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion, meaning it possesses both positive and negative charges within the molecule. The crystal structure also reveals the presence of water molecules, forming a hemihydrate. []

Q2: How do hydrogen bonds influence the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate?

A2: Hydrogen bonds play a crucial role in stabilizing the crystal structure. Intramolecular N—H⋯O hydrogen bonds stabilize each zwitterion. Additionally, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the zwitterions and water molecules, forming sandwich-like layers within the crystal. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)